molecular formula C15H18NaO3 B1675257 ロキソプロフェンナトリウム CAS No. 80382-23-6

ロキソプロフェンナトリウム

カタログ番号: B1675257
CAS番号: 80382-23-6
分子量: 269.29 g/mol
InChIキー: IEPGDDWZDRJSIT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

生化学分析

Biochemical Properties

Loxoprofen sodium is a non-selective inhibitor of cyclooxygenase enzymes, which are responsible for the formation of various biologically active pain, fever, and inflammatory mediators . These include prostaglandins, prostacyclin, thromboxane, and arachidonic acid .

Cellular Effects

Loxoprofen sodium, by inhibiting the cyclooxygenase enzymes, reduces the synthesis of prostaglandins from arachidonic acid . This leads to a decrease in the production of mediators that cause pain, fever, and inflammation, thereby influencing cell function .

Molecular Mechanism

The mechanism of action of loxoprofen sodium involves the non-selective inhibition of cyclooxygenase enzymes . This results in the reduction of prostaglandins synthesis from arachidonic acid .

Temporal Effects in Laboratory Settings

The effects of loxoprofen sodium have been studied over time in laboratory settings. In active comparator-controlled trials, oral loxoprofen therapy provided analgesic efficacy that generally did not significantly differ from that of other NSAIDs .

Dosage Effects in Animal Models

In animal models, the effects of loxoprofen sodium have been observed to vary with different dosages . For instance, its therapeutic effects in adjuvant arthritis were shown at 6 mg/kg intramuscularly and 3mg/kg orally .

Metabolic Pathways

Loxoprofen sodium is a prodrug that is rapidly converted to its active trans-alcohol metabolite by carbonyl reductase in the liver . The parent drug has also been observed to undergo oxidation via CYP3A4/5 to two hydroxylated metabolites and glucuronidation by UGT2B7 to two glucuronide metabolites .

Transport and Distribution

After oral administration, loxoprofen sodium is rapidly and completely absorbed from the gastrointestinal tract with a bioavailability of 95% . The absorption phase of the medication occurs in the first 4-6 hours after ingestion .

Subcellular Localization

As a small molecule drug, loxoprofen sodium does not have a specific subcellular localization. Its target, the cyclooxygenase enzymes, are located in the endoplasmic reticulum and nuclear envelope .

準備方法

合成経路と反応条件

ロキソプロフェンは、以下の主要なステップを含む複数ステップのプロセスによって合成されます :

工業的製造方法

ロキソプロフェンの工業的製造は、高い収率と純度を確保するために最適化された反応条件を用いた大規模合成を伴います。 このプロセスには通常、溶媒抽出、結晶化、精製などのステップが含まれ、医薬品用に適した形態で最終生成物が得られます .

化学反応の分析

反応の種類

ロキソプロフェンは、以下を含むいくつかの種類の化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

科学研究への応用

ロキソプロフェンは、以下を含む幅広い科学研究への応用を持っています。

特性

Key on ui mechanism of action

Loxoprofen itself is a prodrug and carries little-to-no pharmacological activity - it is rapidly metabolized to its trans-alcohol form, which is a potent and non-selective inhibitor of cyclooxygenase. Cyclooxygenase (COX) is present in 2 forms, COX-1 and COX-2, with each serving different functions. COX-1 is present in human cells and is constitutively released, performing cellular housekeeping functions such as mucus production and platelet aggregation. COX-2 is induced in human cells post-injury or due to other stimuli, is triggered to appear in large quantities at the sites of injury/stimuli, and is ultimately responsible for the mediation of inflammation and pain. Loxoprofen's active metabolite inhibits both COX isoforms, resulting in reduced expression of several mediators of pain, inflammation, and fever (e.g. prostaglandins, prostacyclin, thromboxane, etc).

CAS番号

80382-23-6

分子式

C15H18NaO3

分子量

269.29 g/mol

IUPAC名

2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid

InChI

InChI=1S/C15H18O3.Na/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);

InChIキー

IEPGDDWZDRJSIT-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].[Na+]

異性体SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+]

正規SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)O.[Na]

外観

Solid powder

ピクトグラム

Acute Toxic

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

156-S
2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid
2-OCPPP
CS 600
CS-600
loxoprofen
loxoprofen alcohol
loxoprofen sodium dihydrate
loxoprofen sodium, (R*,S*)-isomer
sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate
sodium loxoprofen

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Loxoprofen sodium
Reactant of Route 2
Loxoprofen sodium
Reactant of Route 3
Loxoprofen sodium
Reactant of Route 4
Reactant of Route 4
Loxoprofen sodium
Reactant of Route 5
Loxoprofen sodium
Reactant of Route 6
Loxoprofen sodium
Customer
Q & A

Q1: What is the primary mechanism of action of Loxoprofen sodium?

A1: Loxoprofen sodium itself is a prodrug, meaning it is inactive until metabolized in the body. Its active metabolite, Loxoprofen-SRS, inhibits both cyclooxygenase (COX)-1 and COX-2 enzymes. [] This inhibition prevents the production of prostaglandins, which are key mediators of inflammation and pain. [, , ]

Q2: How does the inhibition of COX enzymes lead to pain relief?

A2: Prostaglandins, produced by COX enzymes, sensitize nerve endings to pain mediators like bradykinin and histamine. By inhibiting COX, Loxoprofen sodium reduces prostaglandin production and thereby decreases pain perception. [, , ]

Q3: Does Loxoprofen sodium target COX-1 and COX-2 equally?

A3: Loxoprofen-SRS, the active metabolite, exhibits non-selective inhibition of both COX-1 and COX-2. [] This means it can affect both physiological processes mediated by COX-1 (like gastric mucosal protection) and inflammatory processes mediated by COX-2.

Q4: Beyond pain relief, are there other therapeutic benefits observed with Loxoprofen sodium?

A4: Studies suggest Loxoprofen sodium might offer benefits beyond analgesia. For instance, it showed a reduction in atherosclerotic lesion formation in mice, likely through its anti-inflammatory effects. [] Additionally, it has been investigated for its potential in treating nocturia, possibly by reducing nighttime urine production. []

Q5: What is the molecular formula and weight of Loxoprofen sodium?

A5: Loxoprofen sodium, in its dihydrate form, has the molecular formula C16H17NaO5. Its molecular weight is 336.3 g/mol.

Q6: Has research explored improving the delivery of Loxoprofen sodium?

A7: Yes, researchers have investigated advanced delivery systems like nano-sized transfersomes for Loxoprofen sodium. [] These lipid-based carriers aim to enhance drug penetration through the skin for topical applications. The selection of appropriate gelling agents, such as carbopol 974p, was found to be crucial in optimizing drug release profiles and physical properties of the gels. []

Q7: How is Loxoprofen sodium absorbed and metabolized in the body?

A8: Loxoprofen sodium is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism in the liver, where it is converted into its active metabolite, Loxoprofen-SRS. [, ]

Q8: How is Loxoprofen sodium eliminated from the body?

A9: Both Loxoprofen sodium and its metabolites are primarily eliminated through urine. []

Q9: Does the timing of Loxoprofen sodium administration affect its efficacy for pain relief?

A10: Research suggests that administering Loxoprofen sodium preemptively, meaning before surgery or a procedure, can significantly reduce postoperative pain. [, , ]

Q10: What types of in vivo models have been used to study Loxoprofen sodium?

A11: Animal models, particularly rodents, have been employed to investigate the effects of Loxoprofen sodium on various conditions. For instance, researchers used apoE−/− mice fed a Western diet to study the drug's impact on atherosclerosis. [] Rat models have also been used to evaluate its analgesic and anti-inflammatory properties in settings like paw edema and air pouch inflammation. []

Q11: What are the key findings from clinical trials on Loxoprofen sodium?

A11: Clinical trials have investigated the use of Loxoprofen sodium in various conditions:

  • Dental Pain: It has been shown to be effective in reducing pain after tooth extractions. [, , ] One study found that its efficacy was comparable to diclofenac potassium for this purpose. []
  • Osteoarthritis: Trials have explored its use in managing pain and improving function in patients with knee osteoarthritis. [, ]
  • Ankylosing Spondylitis: Research suggests potential benefits in reducing pain and inflammation in this inflammatory arthritis. []

Q12: What are the known side effects associated with Loxoprofen sodium?

A13: Like other non-selective NSAIDs, gastrointestinal side effects are a concern with Loxoprofen sodium. [, ] Other reported adverse effects, though less common, include bronchiolitis obliterans organizing pneumonia (BOOP), colonic ulceration, and ileal ulcers. [, , ]

Q13: What analytical methods are commonly employed to measure Loxoprofen sodium levels?

A14: High-performance liquid chromatography (HPLC) coupled with UV detection is frequently used to quantify Loxoprofen sodium in various matrices, including pharmaceutical formulations and biological samples. [, , , , ] Mass spectrometry (MS) coupled with HPLC has also been utilized, offering enhanced sensitivity and selectivity for pharmacokinetic studies. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。